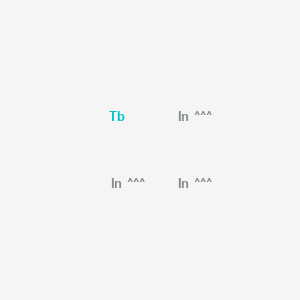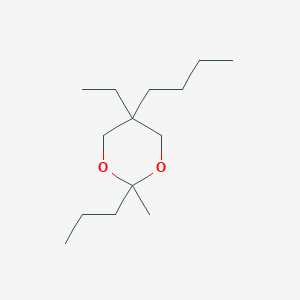
5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique substituents, which include butyl, ethyl, methyl, and propyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane typically involves the cyclization of appropriate diols or hydroxy ethers in the presence of acid catalysts. One common method is the acid-catalyzed cyclization of 1,5-diols. The reaction conditions often include the use of strong acids such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor containing the acid catalyst. This method ensures a consistent and high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: The parent compound with no substituents.
2-Methyl-1,3-dioxane: A similar compound with a single methyl group.
2,5-Dimethyl-1,3-dioxane: A dioxane derivative with two methyl groups.
Uniqueness
5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane stands out due to its multiple and diverse substituents, which confer unique chemical and physical properties
Propiedades
Número CAS |
6282-30-0 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
5-butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C14H28O2/c1-5-8-10-14(7-3)11-15-13(4,9-6-2)16-12-14/h5-12H2,1-4H3 |
Clave InChI |
LEHBTNZVURGGBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(COC(OC1)(C)CCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
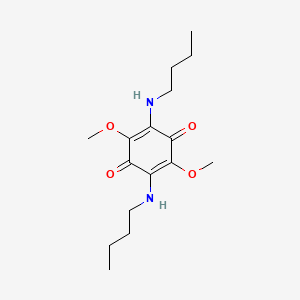
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
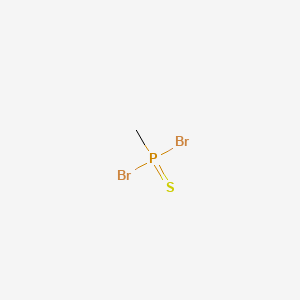
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
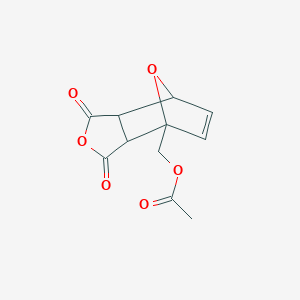

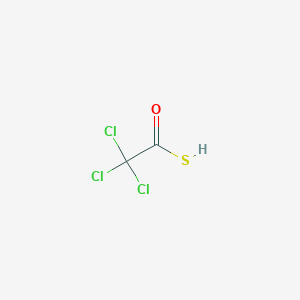

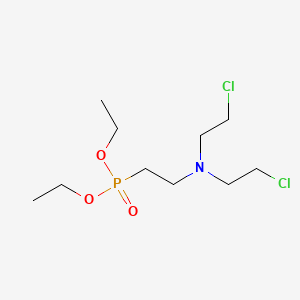

![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
